molecular formula C11H9Cl2NO2 B15045956 Ethyl 4,7-Dichloroindole-3-carboxylate

Ethyl 4,7-Dichloroindole-3-carboxylate

Cat. No.: B15045956
M. Wt: 258.10 g/mol
InChI Key: LDXCCXCAMCUZIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 4,7-Dichloroindole-3-carboxylate, often involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide (CuI) . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-Dichloroindole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups into the indole ring .

Scientific Research Applications

Ethyl 4,7-Dichloroindole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4,7-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

ethyl 4,7-dichloro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-10-8(13)4-3-7(12)9(6)10/h3-5,14H,2H2,1H3

InChI Key

LDXCCXCAMCUZIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

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